3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
Preparation Methods
The synthesis of 3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one involves several steps. One common method includes the reaction of 3,5-dichloroaniline with an appropriate aldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one include other derivatives of 3,5-dichloroaniline and related cyclohexenone structures. These compounds share similar chemical properties but may differ in their reactivity, stability, and biological activities. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-16(2)9-11(5-15(20)10-16)3-4-19-14-7-12(17)6-13(18)8-14/h3-8,19H,9-10H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCVLZGDLWSQQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CNC2=CC(=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/NC2=CC(=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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